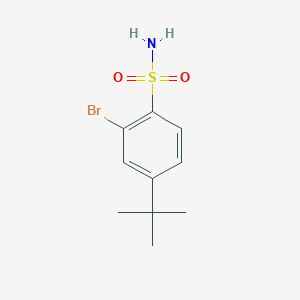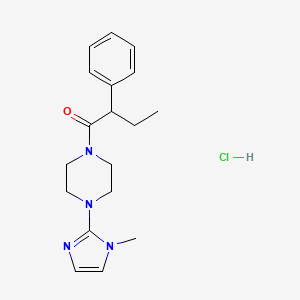
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4O and its molecular weight is 348.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activity and Synthesis
A novel series of derivatives, including compounds related to the structure of interest, have been synthesized and evaluated for their pharmacological activities. These compounds have been investigated for their antidepressant and antianxiety activities through behavioral tests in animal models, indicating their potential therapeutic applications in mental health disorders (J. Kumar et al., 2017).
Antidiabetic Potential
Piperazine derivatives, closely related to the compound of interest, have been identified as antidiabetic compounds. Through structural modifications, researchers have discovered potent antidiabetic agents that significantly improve glucose tolerance without adverse effects, indicating a promising direction for diabetes treatment (Gaëlle Le Bihan et al., 1999).
Antimicrobial and Antifungal Activities
Compounds structurally similar to "1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride" have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies contribute to the search for new therapeutic agents against resistant microbial strains, showcasing the compound's potential in addressing infectious diseases (R. Rajkumar et al., 2014).
Anticancer Activity
Research into derivatives of the compound has revealed significant anticancer activities against various human cancer cell lines. This suggests the compound's framework as a valuable scaffold for developing new anticancer drugs, with certain modifications enhancing its therapeutic efficacy (Lingaiah Boddu et al., 2018).
Chemical Synthesis and Characterization
Efforts in the chemical synthesis and characterization of derivatives have paved the way for exploring the compound's utility in various scientific applications. These studies focus on understanding the chemical properties, reactivity, and potential uses in pharmaceutical chemistry (J. Heeres et al., 1979).
Mécanisme D'action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a type of glutamate receptor that plays a crucial role in the central nervous system. It is involved in various physiological processes, including learning, memory, and pain perception.
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGluR2 . As a PAM, it enhances the receptor’s response to its natural ligand, glutamate. This results in an increased activation of the receptor, leading to a greater physiological response.
Biochemical Pathways
The activation of mGluR2 by this compound can affect several biochemical pathways. One of the key pathways is the inhibition of the cyclic adenosine monophosphate (cAMP) pathway . This leads to a decrease in neuronal excitability, which can have various downstream effects, such as reducing hyperactivity and other symptoms related to psychosis .
Pharmacokinetics
The pharmacokinetic profile of this compound is excellent, according to structure-activity relationship studies
Result of Action
The activation of mGluR2 by this compound can lead to various molecular and cellular effects. For instance, it has been shown to demonstrate dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice . These results suggest potential efficacy in treating conditions like psychosis.
Propriétés
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-3-16(15-7-5-4-6-8-15)17(23)21-11-13-22(14-12-21)18-19-9-10-20(18)2;/h4-10,16H,3,11-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPQLWKJRKMFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

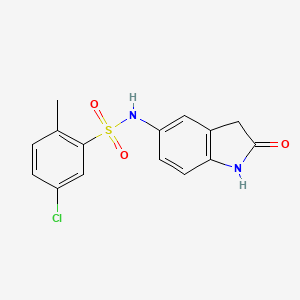
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)
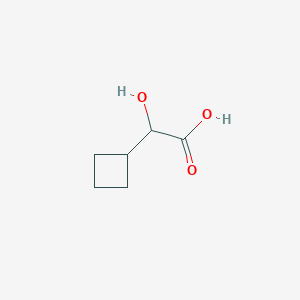
![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B3006742.png)
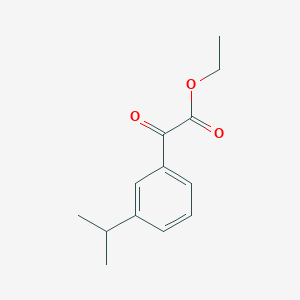
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)
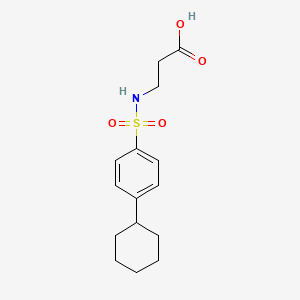
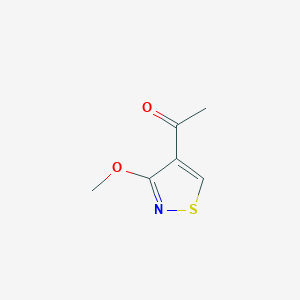
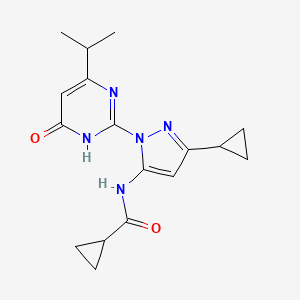
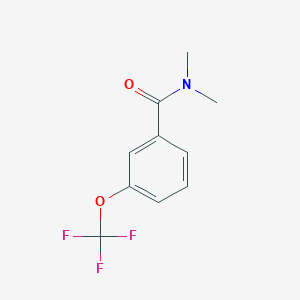

![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)
